molecular formula C10H14BFO3 B126397 4-Butoxy-3-fluorophenylboronic acid CAS No. 156487-13-7

4-Butoxy-3-fluorophenylboronic acid

Cat. No. B126397
M. Wt: 212.03 g/mol
InChI Key: JVHCUZXLXOUYHX-UHFFFAOYSA-N
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Description

4-Butoxy-3-fluorophenylboronic acid is a boronic acid derivative that is presumed to have similar properties and reactivity to other phenylboronic acids. While the specific compound is not directly discussed in the provided papers, we can infer its characteristics based on related compounds. Phenylboronic acids are known for their role in Suzuki coupling reactions and as catalysts in organic synthesis. The presence of a fluorine atom and a butoxy group on the phenyl ring would likely influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluorinated phenylboronic acids typically involves the use of organolithium reagents, borate esters, and halogenated benzene precursors. For example, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid uses 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide, with optimized reaction conditions to achieve yields of 52–56% . Although the synthesis of 4-butoxy-3-fluorophenylboronic acid is not explicitly described, similar methods could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an aromatic ring. The introduction of a butoxy group and a fluorine atom would affect the electron distribution and steric hindrance on the phenyl ring. These substituents could influence the compound's ability to form complexes with diols and its overall stability. The molecular structure is crucial for the compound's reactivity in chemical reactions, such as Suzuki couplings, where the boronic acid acts as a nucleophile .

Chemical Reactions Analysis

Phenylboronic acids are versatile reagents in organic synthesis. They are known to participate in dehydrative condensation reactions, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes the amidation between carboxylic acids and amines . The ortho-substituent on the phenyl ring plays a significant role in these reactions by affecting the coordination of reactants to the boron atom. While the specific reactions of 4-butoxy-3-fluorophenylboronic acid are not detailed, it is likely that it would behave similarly in the presence of appropriate reactants and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For instance, the introduction of fluorine can alter the acidity and stability of the boronic acid. The presence of a butoxy group would likely increase the hydrophobicity of the compound and could affect its solubility in organic solvents. The gradual pH-dependent decarboxylation of 2-fluoroacetoacetic acid, as investigated by 19F NMR spectroscopy, suggests that fluorinated compounds can exhibit unique behaviors under varying pH conditions . These properties are essential for the compound's storage, handling, and application in chemical synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

4-Butoxy-3-fluorophenylboronic acid is a derivative of phenylboronic acid, used in various chemical synthesis processes due to its boronic acid functional group, which is pivotal in Suzuki-Miyaura coupling reactions. This reaction is fundamental in creating biaryl compounds, which are essential in pharmaceuticals, agrochemicals, and organic materials. For example, a study focused on the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile through a series of reactions including Grignard reaction, demonstrating the versatility of fluorophenylboronic acids in organic synthesis (Liu Zao, 2005).

Spectroscopic Studies and Surface Adsorption

Spectroscopic techniques such as FT-IR, FT-Raman, and surface-enhanced Raman spectroscopy (SERS) have been utilized to study the adsorption mechanisms and molecular structures of phenylboronic acids, including fluorinated derivatives. These studies are crucial for understanding the surface chemistry and potential applications in sensor technologies. For instance, research has shown that the type and position of substituents on phenylboronic acids significantly affect their adsorption modes on surfaces, which is vital for designing surface-based sensors and catalysts (N. Piergies et al., 2013).

Photonic Crystal Glucose-Sensing Material

4-Butoxy-3-fluorophenylboronic acid derivatives have been explored for their potential in noninvasive glucose monitoring. A notable application is in the development of photonic crystal glucose-sensing materials, which are designed for noninvasive monitoring of glucose levels, such as in tear fluid. These materials utilize boronic acid derivatives for molecular recognition of glucose, offering a promising approach for diabetes management (V. Alexeev et al., 2004).

Safety And Hazards

4-Butoxy-3-fluorophenylboronic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-butoxy-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHCUZXLXOUYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584279
Record name (4-Butoxy-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-3-fluorophenylboronic acid

CAS RN

156487-13-7
Record name B-(4-Butoxy-3-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156487-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butoxy-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound (T-8) (97.5 g) obtained in the above procedure was dissolved in dried THF (500 ml) and the solution was cooled to −70° C. n-BuLi (241 ml) was added dropwise under an atmosphere of nitrogen, and the stirring was continued at −70° C. for another 2 hours. Then, trimethyl borate (62.4 g) in a dried THF solution was added dropwise slowly at −70° C., and the mixture was warmed up to room temperature. The stirring was continued for another 16 hours. After the completion of the reaction, 2N—HCl (200 ml) was added to the reaction mixture. The mixture was extracted with toluene, and the organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to leave pale brown solids. Recrystallization (heptane:toluene=4:1 by volume) gave the compound (T-9) as colorless powders (54.8 g) in 66% yield.
Quantity
97.5 g
Type
reactant
Reaction Step One
Quantity
241 mL
Type
reactant
Reaction Step Two
Quantity
62.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
66%

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